

An In-depth Technical Guide to the Physical Properties of Cycloheptanecarbonitrile

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Compound of Interest

Compound Name: Cycloheptanecarbonitrile

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical and spectral properties of **Cycloheptanecarbonitrile** ($C_8H_{13}N$), a crucial intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Understanding these properties is paramount for its effective handling, characterization, and application in research and development. This document moves beyond a simple recitation of data, offering insights into the experimental context and the scientific principles underpinning the described methodologies.

Core Molecular and Physical Characteristics

Cycloheptanecarbonitrile, also known as cycloheptyl cyanide, is a cyclic aliphatic nitrile. Its molecular structure consists of a seven-membered carbon ring with a nitrile ($-C\equiv N$) functional group attached.

Table 1: Fundamental Physical Properties of **Cycloheptanecarbonitrile**

| Property | Value | Source(s) |
|-------------------|----------------------------------|----------------------|
| Molecular Formula | C ₈ H ₁₃ N | PubChem[1] |
| Molecular Weight | 123.20 g/mol | PubChem[1] |
| CAS Number | 32730-85-1 | PubChem[1] |
| Boiling Point | No information available | Fisher Scientific[2] |
| Melting Point | No information available | N/A |
| Density | No information available | Fisher Scientific[2] |
| Refractive Index | No information available | Fisher Scientific[2] |

Note on Data Availability: While a comprehensive search was conducted, experimentally determined values for the boiling point, melting point, density, and refractive index of **Cycloheptanecarbonitrile** were not readily available in the public domain at the time of this writing. The "No information available" designation in Table 1 reflects the data provided in the available safety data sheet.[2] For research and development purposes, it is highly recommended that these properties be determined experimentally.

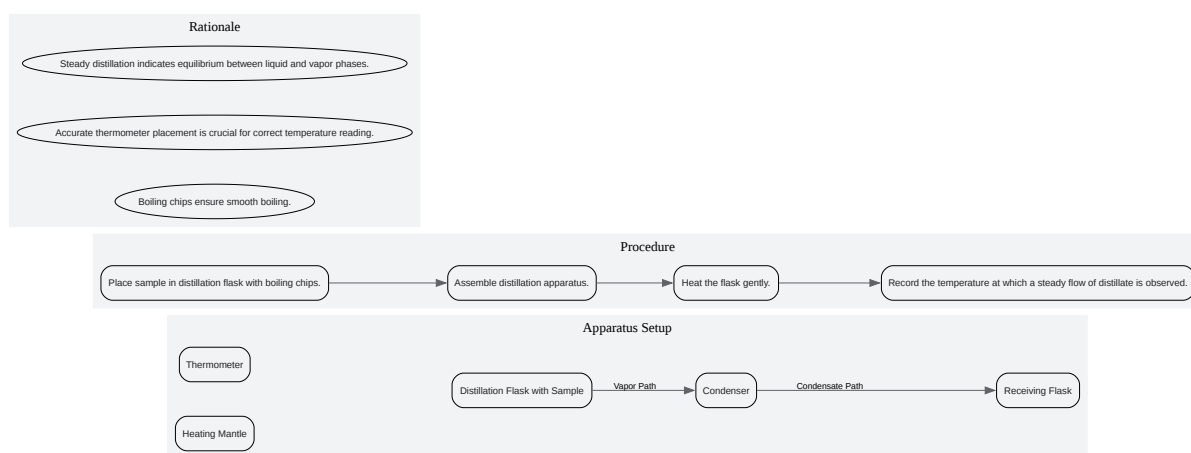
Experimental Determination of Physical Properties: A Methodological Overview

The following section outlines the standard, field-proven protocols for determining the key physical properties of liquid compounds like **Cycloheptanecarbonitrile**. The causality behind these experimental choices is emphasized to ensure robust and reliable data generation.

Boiling Point Determination

The boiling point is a critical parameter for purification by distillation and for assessing the volatility of a compound.

Experimental Workflow: Boiling Point Determination via Distillation



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Caption: Workflow for Boiling Point Determination.

Density Measurement

Density is an essential property for solvent selection, reaction concentration calculations, and quality control.

Experimental Protocol: Density Determination using a Pycnometer

- **Cleaning and Drying:** Thoroughly clean a pycnometer of known volume with a suitable solvent (e.g., acetone) and dry it completely.
- **Tare Weight:** Accurately weigh the empty, dry pycnometer.
- **Sample Filling:** Fill the pycnometer with **Cycloheptanecarbonitrile**, ensuring no air bubbles are trapped. The temperature of the sample should be recorded.
- **Final Weight:** Weigh the filled pycnometer.
- **Calculation:** The density is calculated by dividing the mass of the sample (filled weight - empty weight) by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index is a sensitive measure of purity and can be used for the identification of substances.

Experimental Protocol: Refractive Index Measurement using an Abbe Refractometer

- **Calibration:** Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
- **Sample Application:** Apply a few drops of **Cycloheptanecarbonitrile** to the prism of the refractometer.
- **Measurement:** Close the prism and allow the temperature to stabilize. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
- **Reading:** Read the refractive index value from the scale. Record the measurement temperature.

Spectroscopic Characterization

Spectroscopic analysis provides detailed information about the molecular structure of **Cycloheptanecarbonitrile**.

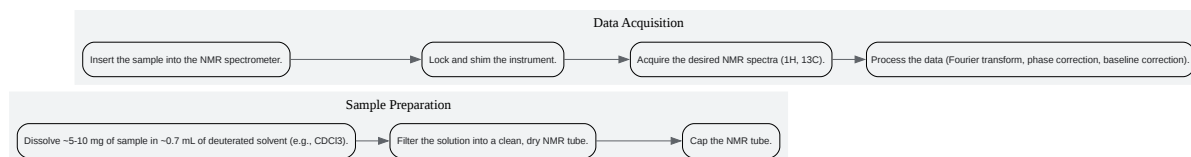
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: While a specific spectrum for **Cycloheptanecarbonitrile** is not publicly available, the expected proton NMR spectrum would show a complex multiplet in the aliphatic region (approximately 1.0-3.0 ppm) corresponding to the cycloheptyl ring protons. The proton on the carbon bearing the nitrile group would likely appear as a distinct multiplet at a slightly downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. PubChem indicates the availability of a ¹³C NMR spectrum for **Cycloheptanecarbonitrile**.^[1] Generally, the nitrile carbon (C≡N) is expected to resonate in the range of 110-125 ppm. The carbons of the cycloheptyl ring would appear in the aliphatic region (typically 20-45 ppm).

Experimental Workflow: NMR Sample Preparation and Analysis



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Caption: General Workflow for NMR Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Cycloheptanecarbonitrile**, the molecular ion peak (M^+) would be expected

at an m/z of 123. Common fragmentation pathways would likely involve the loss of the nitrile group and cleavage of the cycloheptyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. PubChem indicates the availability of an FTIR spectrum for **Cycloheptanecarbonitrile**.^[1] The key characteristic absorption band for the nitrile group ($-C\equiv N$) is expected in the region of 2220-2260 cm^{-1} . The spectrum would also show C-H stretching vibrations for the cycloheptane ring at approximately 2850-2950 cm^{-1} and C-H bending vibrations around 1450 cm^{-1} .

Safety and Handling

As a nitrile-containing compound, **Cycloheptanecarbonitrile** requires careful handling.

Table 2: GHS Hazard Information for **Cycloheptanecarbonitrile**

| Hazard Statement | Description |
|------------------|----------------------------------|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |

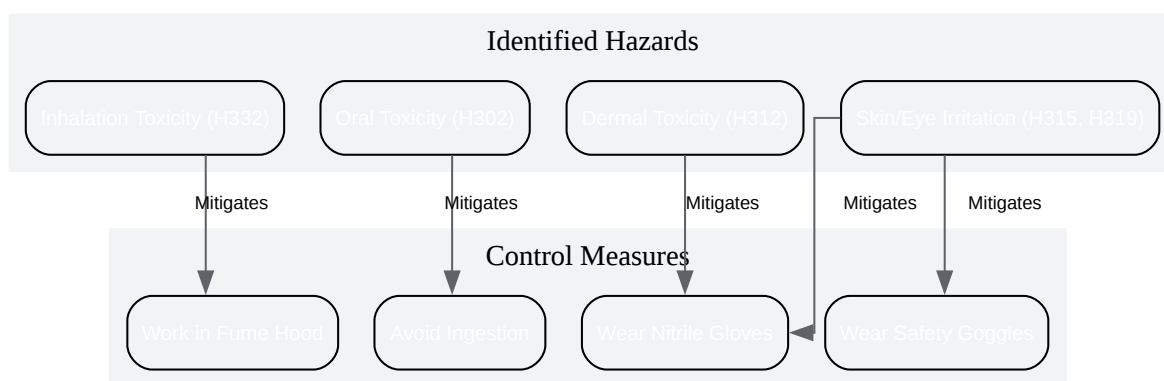
Source: Fisher Scientific^[2]

Safe Handling Practices:

- Engineering Controls: Work in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

- Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when handling this compound.
- Storage: Keep the container tightly closed in a dry and well-ventilated place.[2]

Logical Relationship: Hazard Mitigation



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Caption: Relationship between Hazards and Control Measures.

Conclusion

This technical guide has synthesized the available physical and spectral data for **Cycloheptanecarbonitrile**, while also providing a framework of established experimental protocols for the determination of key properties. For professionals in drug development and chemical research, a thorough understanding and experimental verification of these characteristics are essential for ensuring the quality, safety, and efficacy of their work. The provided methodologies and safety guidelines serve as a foundation for the competent and responsible use of this important chemical intermediate.

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References

- 1. Cycloheptanecarbonitrile | C₈H₁₃N | CID 96653 - PubChem [pubchem.ncbi.nlm.nih.gov]
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